N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It’s part of a class of compounds known as thiadiazoles . Thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors .
Chemical Reactions Analysis
Thiadiazoles have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Scientific Research Applications
Fluorescent Sensors and Visible Light Organophotocatalysts
The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron acceptor in donor–acceptor (D–A) systems. While extensively studied for photovoltaic applications, its potential as a visible-light organophotocatalyst has not received in-depth exploration . Researchers synthesized a library of 26 D–A compounds based on the BTZ group, systematically varying donor groups while keeping the BTZ acceptor group constant. These compounds were then tested as photocatalysts using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. The results demonstrated the tunability of their optoelectronic and photophysical properties .
Antitumor and Cytotoxic Activity
Although not directly related to the BTZ compound, thiazoles (a class of compounds that includes BTZ derivatives) have shown promise in antitumor and cytotoxic applications. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxic effects against prostate cancer cells .
Building Blocks for Semiconducting Polymers
The BTZ scaffold serves as a suitable building block for semiconducting polymers and copolymers. These materials find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique electronic properties of BTZ derivatives contribute to their utility in these devices .
Bioimaging Probes
The BTZ group has been explored as a fluorescent sensor for bioimaging. Researchers have used BTZ-based compounds to detect lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting ability makes them valuable tools for visualizing cellular structures .
Photocatalysis Beyond Precious Metals
Photoredox catalysis, which uses light as a “traceless” reagent, has gained prominence. While precious metal-based photoredox catalysts are effective, their environmental sustainability is a concern. Organophotocatalysts, including BTZ derivatives, offer alternatives. Tailoring their properties can lead to more favorable redox potentials and improved photophysical behavior .
Functional Materials
Beyond their applications in catalysis and bioimaging, BTZ derivatives contribute to the development of functional materials. Researchers have explored their use in metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs). These materials exhibit diverse properties and find applications in areas such as gas storage, separation, and sensing .
Future Directions
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
The result of the compound’s action is primarily observed in its optoelectronic and photophysical properties. By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMDLPVMPKUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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